molecular formula C16H23N3O5 B14479338 Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- CAS No. 66202-98-0

Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl-

Cat. No.: B14479338
CAS No.: 66202-98-0
M. Wt: 337.37 g/mol
InChI Key: MTPXQJYDYWYMNG-UHFFFAOYSA-N
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Description

Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with a unique structure that combines a urea moiety with a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the dimethoxy and dimethylaminoethoxy groups. The final step involves the formation of the urea moiety.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of Substituents: The dimethoxy groups are introduced via methylation reactions, while the dimethylaminoethoxy group is added through an etherification reaction.

    Formation of Urea Moiety: The final step involves the reaction of the substituted benzofuran with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The dimethoxy and dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl-: This compound is unique due to its specific substitution pattern on the benzofuran ring.

    Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring may have different properties and applications.

    Urea Derivatives: Other urea derivatives with different aromatic or aliphatic groups may also be of interest for comparison.

Uniqueness

The uniqueness of Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

CAS No.

66202-98-0

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea

InChI

InChI=1S/C16H23N3O5/c1-17-16(20)18-11-12(21-4)10-6-8-23-13(10)15(22-5)14(11)24-9-7-19(2)3/h6,8H,7,9H2,1-5H3,(H2,17,18,20)

InChI Key

MTPXQJYDYWYMNG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN(C)C)OC)OC=C2)OC

Origin of Product

United States

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